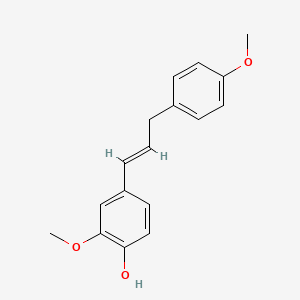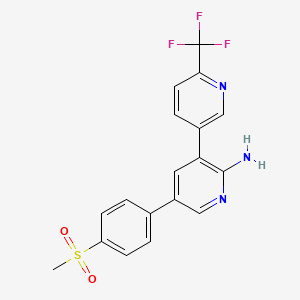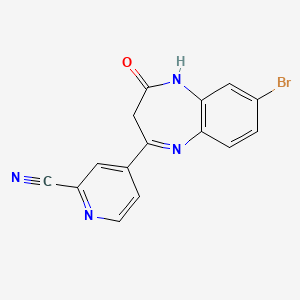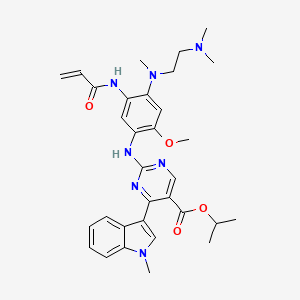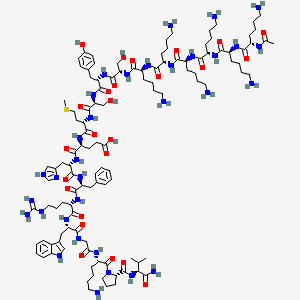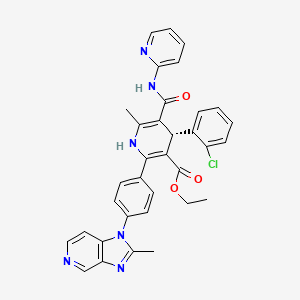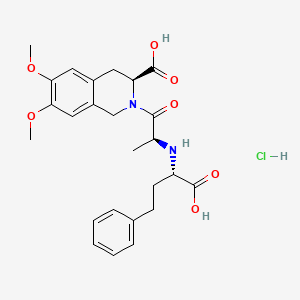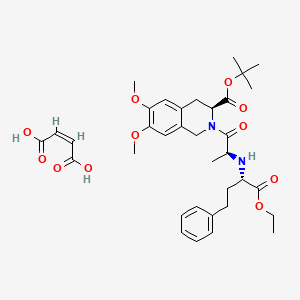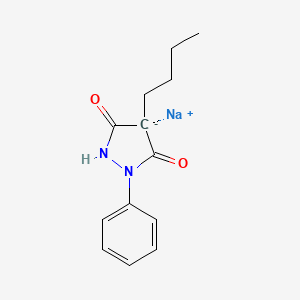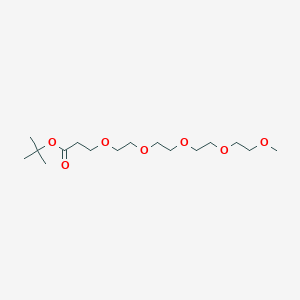
Mpeg5-t-butyl ester
Vue d'ensemble
Description
m-PEG5-Boc: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
Applications De Recherche Scientifique
Chemistry: m-PEG5-Boc is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells .
Biology: In biological research, m-PEG5-Boc is used to study protein-protein interactions and the mechanisms of protein degradation .
Industry: In the industrial sector, m-PEG5-Boc is used in the production of specialized chemicals and materials .
Mécanisme D'action
Target of Action
Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mode of Action
The mode of action of this compound involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.
Biochemical Pathways
Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The result of this compound’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Analyse Biochimique
Biochemical Properties
Mpeg5-t-butyl ester is widely utilized for PEGylation, a process where the PEG moiety is covalently attached to therapeutic molecules, such as peptides, proteins, or small molecules . The unique structure of this compound imparts hydrophilic and biocompatible properties, making it an essential reagent in pharmaceutical research and development .
Cellular Effects
Given its role in PEGylation, it can be inferred that this compound may influence cell function by modifying the properties of proteins and other biomolecules .
Molecular Mechanism
This process can alter the properties of the target molecule, potentially influencing its activity, stability, and interactions with other biomolecules .
Metabolic Pathways
Given its role in PEGylation, it may interact with enzymes and cofactors involved in the modification of proteins and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl chloroformate (Boc-Cl) under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of m-PEG5-Boc follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: m-PEG5-Boc can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thioacetate (KSAc) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of m-PEG5
Comparaison Avec Des Composés Similaires
m-PEG5-phosphonic acid: Another PEG-based linker used in PROTAC synthesis.
m-PEG5-bromide: A PEG-based linker with a bromide functional group.
Uniqueness: m-PEG5-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of various PROTAC molecules .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAGRJWHPYZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216433 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874208-93-2 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

